1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione
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Overview
Description
1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a chlorinated oxolane ring and a diazinane-dione moiety, making it an interesting subject for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the precursor compounds are mixed and reacted under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization and chromatography are essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the diazinane-dione moiety into a more reduced form.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include the inhibition of nucleic acid synthesis or the disruption of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione
- 1-[(2R,3R,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione
- 1-[(2R,3R,4R,5R)-3-iodo-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione
Uniqueness
What sets 1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione apart from its similar compounds is its specific chlorine substitution, which can significantly influence its reactivity and biological activity. The presence of the chlorine atom can enhance the compound’s ability to interact with certain molecular targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C10H15ClN2O5 |
---|---|
Molecular Weight |
278.69 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H15ClN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h5,7-8,14,16H,2-4H2,1H3,(H,12,15,17)/t5-,7-,8-,10-/m1/s1 |
InChI Key |
GNDXCAZCXKOYLD-VPCXQMTMSA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2CCC(=O)NC2=O)CO)O)Cl |
Canonical SMILES |
CC1(C(C(OC1N2CCC(=O)NC2=O)CO)O)Cl |
Origin of Product |
United States |
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